Cas no 103796-38-9 (2,3-dihydro-2-methyl-1H-Indol-5-amine)

2,3-dihydro-2-methyl-1H-Indol-5-amine structure
103796-38-9 structure
Product Name:2,3-dihydro-2-methyl-1H-Indol-5-amine
CAS No:103796-38-9
MF:C9H12N2
MW:148.204981803894
CID:1097144
PubChem ID:21877791
Update Time:2025-04-20

2,3-dihydro-2-methyl-1H-Indol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-2-methyl-1H-Indol-5-amine
    • 2-methyl-indolin-5-ylamine
    • SCHEMBL2545604
    • 2-Methyl-2,3-dihydro-1H-indol-5-ylamine
    • AKOS006339582
    • 2-Methylindolin-5-amine
    • ZZIZDBJWSSJASG-UHFFFAOYSA-N
    • 5-amino-2-methylindoline
    • 103796-38-9
    • Inchi: 1S/C9H12N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3
    • InChI Key: ZZIZDBJWSSJASG-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(=CC=2CC1C)N

Computed Properties

  • Exact Mass: 148.10016
  • Monoisotopic Mass: 148.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05
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